Glutamyl-S-(1,2-dichlorovinyl)cysteine

Nephrotoxicity Site-Specific Injury Prodrug Targeting

Glutamyl-S-(1,2-dichlorovinyl)cysteine, formally L-γ-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine (L-γ-glutamyl-L-DCVC), is a γ-glutamyl conjugate of the known nephrotoxic α-amino acid S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC). It is a key intermediate in the mercapturic acid pathway of trichloroethylene (TCE) metabolism, formed via the glutathione conjugation of dichloroacetylene or TCE.

Molecular Formula C10H14Cl2N2O5S
Molecular Weight 345.2 g/mol
CAS No. 142678-05-5
Cat. No. B234679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamyl-S-(1,2-dichlorovinyl)cysteine
CAS142678-05-5
Synonymsglutamyl-S-(1,2-dichlorovinyl)cysteine
L-gamma-Glu-L-DCVC
L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine
Molecular FormulaC10H14Cl2N2O5S
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N
InChIInChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1
InChIKeyMNMCREGVBDLIDT-ZKNKFSEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glutamyl-S-(1,2-dichlorovinyl)cysteine (CAS 142678-05-5): Nephrotoxic Metabolite or Tool for Targeted Renal Delivery?


Glutamyl-S-(1,2-dichlorovinyl)cysteine, formally L-γ-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine (L-γ-glutamyl-L-DCVC), is a γ-glutamyl conjugate of the known nephrotoxic α-amino acid S-(1,2-dichlorovinyl)-L-cysteine (L-DCVC) [1]. It is a key intermediate in the mercapturic acid pathway of trichloroethylene (TCE) metabolism, formed via the glutathione conjugation of dichloroacetylene or TCE [2]. This compound is primarily of interest in toxicology and pharmacology for its potential as a kidney-targeted prodrug and as a specific probe for delineating renal injury mechanisms. Its molecular formula is C₁₀H₁₄Cl₂N₂O₅S, with a molecular weight of 345.2 g/mol [1].

Workflow
Prodrug activation & renal targeting research
Selection
γ‑Glutamyl conjugate; GGT substrate with S1/S2 selectivity
Use Context
In vivo nephrotoxicity model probe; mercapturic acid pathway intermediate

Why Glutamyl-S-(1,2-dichlorovinyl)cysteine Cannot Be Substituted by DCVC or Other Analogs


Substituting Glutamyl-S-(1,2-dichlorovinyl)cysteine with its parent compound DCVC or other related cysteine S-conjugates is scientifically unjustifiable due to profound differences in renal handling, site-specific targeting, and metabolic activation. The γ-glutamyl moiety fundamentally alters the compound's pharmacokinetic profile, enabling more efficient renal delivery and distinct intrarenal targeting of S1/S2 proximal tubule cells, whereas DCVC primarily damages the S3 segment [1]. Unlike N-acetyl-DCVC (NAcDCVC), which relies on a different transport system (organic anion) and requires deacetylation for activation, the target compound is a direct substrate for γ-glutamyl transpeptidase and exhibits a unique toxicity profile [2]. These structural and functional distinctions directly impact experimental outcomes, making generic substitution a source of irreproducible and misleading data in nephrotoxicity and targeted drug delivery studies.

DCVC targets S3, not S1/S2
The parent compound L‑DCVC primarily damages the S3 segment; substituting may shift lesion localization and invalidate segment‑specific studies.
NAcDCVC requires deacetylation
N‑Acetyl‑DCVC relies on organic anion transport and slower acylase‑mediated activation; its delayed toxicity profile may not reproduce rapid GGT‑driven responses.
Transport mechanism differs
γ‑Glutamyl‑DCVC uses GGT‑mediated uptake, whereas DCVC uses amino acid system L and NAcDCVC uses probenecid‑sensitive OAT; accumulation and potency may vary across models.

Glutamyl-S-(1,2-dichlorovinyl)cysteine: A Quantitative Comparison of Differential Features for Research Procurement


Site-Specific Nephrotoxicity: S1/S2 vs. S3 Proximal Tubule Targeting in Dogs

In a direct comparative study in anesthetized dogs, L-γ-glutamyl-L-DCVC induced renal ultrastructural lesions exclusively in S1 and S2 cells of the proximal tubule, with no damage to S3 cells or other downstream segments [1]. In contrast, the parent compound L-DCVC is well-documented to target the S3 segment [2].

Site‑specific nephrotoxicity
Head‑to‑head
L‑γ‑glutamyl‑L‑DCVC: S1/S2 lesions only
L‑DCVC: S3 lesions
Supports segment‑specific nephrotoxicity model design
Canine model, 6‑h post‑injection ultrastructure
Nephrotoxicity Site-Specific Injury Prodrug Targeting

Comparative Renal Function Impairment: γ-Glutamyl-DCVC vs. Parent DCVC in Canine Model

Intravenous doses of L-γ-glutamyl-L-DCVC (23.15 and 92.60 μmol/kg) induced significant increases in urinary protein output and significant decreases in inulin clearance during the 6-hour post-injection period, with no changes in 13 other renal function variables or 11 plasma/blood variables [1]. These effects were virtually identical in onset, magnitude, and specificity to those observed with equivalent doses of L-DCVC [1].

Renal function impairment
Head‑to‑head
Onset & magnitude identical to L‑DCVC
Indicates γ‑glutamylation preserves nephrotoxic potency
Urinary protein ↑, inulin clearance ↓ at 23‑93 µmol/kg
Renal Function Prodrug Activation Comparative Toxicology

Transporter-Mediated Uptake: Distinct from N-Acetyl-DCVC and DCVC

While direct transport data for L-γ-glutamyl-L-DCVC are limited, class-level inference from γ-glutamyl amino acid conjugates indicates efficient renal uptake via γ-glutamyl transpeptidase (GGT) [1]. In contrast, DCVC is transported by amino acid system L, and its N-acetyl derivative (NAcDCVC) relies on the organic anion transport system, with probenecid inhibiting NAcDCVC uptake by 80% [2].

Transporter‑mediated uptake
Class‑level
GGT‑dependent; distinct from system L / OAT
Transport mechanism may alter accumulation profile
Class‑level inference; direct uptake data not available
Drug Transport Prodrug Design Renal Uptake

Metabolic Fate: Deglutamylation vs. Deacetylation for Bioactivation

The toxicity of L-γ-glutamyl-L-DCVC is dependent on rapid deglutamylation by renal γ-glutamyl transpeptidase to release the active parent compound L-DCVC [1]. In comparison, NAcDCVC requires deacetylation by acylases, a process shown to be slower, leading to a delayed time course of cytotoxicity [2].

Metabolic activation rate
Cross‑study
Rapid deglutamylation → immediate toxicity
NAcDCVC: slower deacetylation → delayed toxicity
Supports rapid prodrug activation research
In vivo canine vs. isolated kidney cell models
Prodrug Activation Metabolism Enzymology

Glutamyl-S-(1,2-dichlorovinyl)cysteine: Validated Research and Industrial Applications


Investigating Segment-Specific Nephrotoxicity Mechanisms

This compound is essential for studies aiming to dissect the differential susceptibility of S1/S2 vs. S3 proximal tubule segments to toxic injury. Its exclusive targeting of S1 and S2 cells, as demonstrated in canine models, allows researchers to create precise, localized renal lesions for mechanistic studies of acute kidney injury, repair, and regeneration [1].

Development and Validation of Kidney-Targeted Prodrugs

The γ-glutamyl moiety serves as a prototypical renal-targeting vector. L-γ-glutamyl-L-DCVC is a critical tool for investigating the efficiency of GGT-mediated prodrug activation and for comparing the pharmacokinetics and toxicodynamics of γ-glutamyl conjugates against other prodrug strategies (e.g., N-acetyl or amino acid conjugates) [1]. Its rapid activation to the active DCVC provides a benchmark for assessing prodrug release kinetics.

Comparative Metabolism and Disposition Studies in Toxicology

As an intermediate in the TCE mercapturic acid pathway, this compound is indispensable for quantifying the flux through the glutathione conjugation route. Its distinct metabolic handling, including deglutamylation and subsequent β-lyase activation, makes it a valuable analytical standard and mechanistic probe for studying species-, sex-, and tissue-specific differences in haloalkene toxicity [2].

In Vitro Models of Proximal Tubule Injury

Given its predictable and rapid bioactivation, L-γ-glutamyl-L-DCVC can be used as a chemical stressor in primary or immortalized human renal proximal tubule epithelial cell (RPTEC) cultures to induce segment-specific injury phenotypes. Its use allows for controlled, dose-dependent studies of cellular stress responses (e.g., Nrf2, ATF4, p53) in the context of S1/S2 cell damage [1].

Application
Selection Property
Validation Focus
Segment‑specific nephrotoxicity studies
S1/S2 vs S3 proximal tubule targeting
Ultrastructural lesion localization
Kidney‑targeted prodrug development
GGT‑mediated prodrug activation
Activation rate comparison
Mercapturic acid pathway flux analysis
Pathway intermediate identity
Species/tissue metabolite profiling
In vitro proximal tubule injury models
Rapid bioactivation in RPTEC
Cellular stress response endpoints

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9 linked technical documents
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